4-ethyl-1H-imidazole-5-carboxylic acid
Overview
Description
4-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 5-position. Imidazoles are known for their versatility and utility in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the reaction of ethyl isocyanoacetate with isothioureas in the presence of a copper (I) chloride catalyst at room temperature . Another approach includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. For instance, the preparation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 4-ethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: This compound features a methyl group instead of an ethyl group at the 4-position and an aldehyde group at the 5-position.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This derivative has additional substituents, including a hydroxy and a propyl group.
Imidazopyridines: These compounds contain an additional pyridine ring fused to the imidazole ring, offering different chemical properties and applications.
Uniqueness: 4-Ethyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and carboxylic acid groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-ethyl-1H-imidazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-5(6(9)10)8-3-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKCCMVSAJWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284380 | |
Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-44-5 | |
Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80304-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.